6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4-3-11-13-6(4)12-5/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBKVQHGLBTPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes for 6 Trifluoromethyl 1h Pyrazolo 3,4 B Pyridine and Its Analogs
Precursor Synthesis and Building Block Derivatization
The successful synthesis of the target scaffold relies heavily on the preparation and functionalization of appropriate fluorinated building blocks.
The construction of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines often begins with commercially available or synthetically prepared fluorinated synthons. A key precursor for introducing the trifluoromethyl group at the 6-position is a trifluoromethyl-β-dicarbonyl compound, such as 1,1,1-trifluoropentane-2,4-dione. mdpi.comnih.gov These β-dicarbonyls serve as versatile 1,3-CCC-biselectrophiles for the subsequent cyclization step. nih.gov
The other crucial building block is an aminopyrazole, which acts as a 1,3-NCC-dinucleophile. nih.gov 3-Aminopyrazoles or 5-aminopyrazoles are commonly employed starting materials. mdpi.comcdnsciencepub.com The synthesis of these pyrazole (B372694) precursors can be achieved through various established heterocyclic chemistry routes, often involving the condensation of hydrazines with β-ketonitriles or other suitable precursors.
Functionalization of the starting materials is critical for directing the cyclization and introducing desired substituents. For instance, in the Gould-Jacobs reaction, 5-aminopyrazoles are reacted with malonic ester derivatives like diethyl ethoxymethylenemalonate. cdnsciencepub.com This initial reaction forms an intermediate where the pyrazole is functionalized with a side chain primed for thermal cyclization to form the pyridine (B92270) ring. cdnsciencepub.comwikipedia.org The choice of substituents on both the pyrazole and the biselectrophilic partner dictates the final substitution pattern of the pyrazolo[3,4-b]pyridine product. mdpi.com
Key Cyclization Strategies for Pyrazolo[3,4-B]pyridine Core Formation
The formation of the fused pyridine ring is the cornerstone of many synthetic routes to 1H-pyrazolo[3,4-b]pyridines. mdpi.comcdnsciencepub.comnih.gov This approach offers a versatile and efficient pathway to the desired heterocyclic system. nih.gov
This strategy is the most widely used approach for synthesizing the 1H-pyrazolo[3,4-b]pyridine scaffold. mdpi.comnih.gov It involves reacting a pre-formed aminopyrazole with a molecule containing a three-carbon chain with electrophilic sites at positions 1 and 3 (a 1,3-biselectrophile). mdpi.com This leads to a condensation and cyclization sequence that constructs the pyridine ring.
The reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds is a direct and common method for forming the pyrazolo[3,4-b]pyridine core. mdpi.com When a non-symmetrical dicarbonyl is used, the reaction can potentially yield two different regioisomers. mdpi.comnih.gov The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov
In a key example for synthesizing a trifluoromethylated analog, 5-aminopyrazole is reacted with 1,1,1-trifluoropentane-2,4-dione. The higher electrophilicity of the carbonyl group attached to the CF₃ group directs the initial nucleophilic attack. mdpi.comnih.gov This controlled reaction ensures that the trifluoromethyl group is positioned at the C4 position of the final product (which corresponds to the 6-position in systematic nomenclature depending on the pyrazole starting material and cyclization pattern). nih.gov
α,β-Unsaturated ketones are another class of 1,3-CCC-biselectrophiles used in these syntheses. mdpi.comnih.gov The reaction mechanism involves an initial Michael addition of the aminopyrazole to the unsaturated system, followed by an intramolecular condensation and subsequent oxidation to form the aromatic pyridine ring. mdpi.comnih.govmdpi.com
Table 1: Examples of 1,3-Biselectrophiles for Pyrazolo[3,4-b]pyridine Synthesis
| Biselectrophile Type | Specific Example | Resulting Substituent Pattern | Reference |
| β-Dicarbonyl | 1,1,1-Trifluoropentane-2,4-dione | Introduces a CF₃ group at C4 and a methyl group at C6 | mdpi.comnih.gov |
| α,β-Unsaturated Ketone | Benzalacetone | Introduces phenyl and methyl groups | mdpi.comnih.gov |
| Malonic Ester Derivative | Diethyl 2-(ethoxymethylene)malonate | Leads to a 4-hydroxy (4-oxo) derivative | mdpi.com |
The Gould–Jacobs reaction is a powerful method for synthesizing 4-hydroxy-1H-pyrazolo[3,4-b]pyridines (which exist in tautomeric equilibrium with 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines). mdpi.comcdnsciencepub.com This reaction is an adaptation of the classic quinoline (B57606) synthesis. mdpi.comwikipedia.org It typically involves the reaction of a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate or a similar malonic ester derivative. mdpi.comnih.gov
The reaction proceeds in two main stages:
Condensation: The amino group of the pyrazole attacks the enol ether of the malonate derivative, eliminating ethanol (B145695) to form an intermediate. mdpi.comwikipedia.org
Cyclization: The intermediate undergoes a thermal 6-electron cyclization, followed by the elimination of a second molecule of ethanol to form the fused pyridine ring. mdpi.comcdnsciencepub.comwikipedia.org
The resulting 4-hydroxy-pyrazolo[3,4-b]pyridine can be further functionalized. For example, treatment with reagents like phosphorus oxychloride (POCl₃) can convert the hydroxy group into a chloro group, providing a handle for further nucleophilic substitution reactions. mdpi.comnih.gov
Table 2: General Steps of the Gould-Jacobs Reaction for Pyrazolo[3,4-b]pyridine Synthesis
| Step | Description | Reactants | Product of Step |
| 1 | Nucleophilic substitution | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Diethyl 2-((1H-pyrazol-3-ylamino)methylene)malonate intermediate |
| 2 | Thermal Cyclization | Intermediate from Step 1 | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| 3 | Saponification (Optional) | Carboxylate from Step 2, Base (e.g., NaOH) | Carboxylic acid |
| 4 | Decarboxylation (Optional) | Carboxylic acid from Step 3 | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine |
| 5 | Chlorination (Optional) | 4-Hydroxy derivative, POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridine |
Annulation of a Pyrazole Ring onto a Functionalized Pyridine Core
A prevalent and effective strategy for the synthesis of the 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold involves the construction of the pyrazole ring onto a suitably functionalized pyridine precursor. This approach leverages the availability of substituted pyridines to build the fused heterocyclic system.
Reductive Cyclization Approaches
Reductive cyclization is a key method for the annulation of the pyrazole ring. This approach typically involves a pyridine derivative bearing a nitro group ortho to a displaceable or reactive group. The synthesis of the target scaffold can be achieved starting from 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This precursor undergoes nucleophilic substitution with a hydrazine (B178648), followed by a reductive cyclization of the resulting intermediate to form the pyrazole ring. This method provides a direct route to the desired this compound core.
Multicomponent Reactions (MCRs) for Direct Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like this compound and its analogs due to their efficiency, atom economy, and operational simplicity. nih.gov These reactions allow for the formation of the pyrazolopyridine scaffold in a single step from three or more starting materials.
One-Pot Protocols
One-pot multicomponent reactions are highly advantageous for the synthesis of substituted pyrazolo[3,4-b]pyridines. nih.govmdpi.com A common approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound and an aldehyde. For the synthesis of derivatives of this compound, a three-component reaction of a 3-amino-5-(trifluoromethyl)pyrazole, an appropriate aldehyde, and a β-ketoester or a 1,3-diketone can be employed. researchgate.net For instance, the reaction of 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b]pyridine with an aldehyde and ethyl acetoacetate (B1235776) or dimedone in the presence of acetic acid has been shown to produce biologically active fused pyrimidine (B1678525) derivatives of the pyrazolo[3,4-b]pyridine system in excellent yields under mild conditions. researchgate.net
A notable one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination of the benzamide (B126) group in a superbasic medium. nih.gov This highlights the versatility of one-pot procedures in accessing diverse analogs.
Regioselectivity Control in MCRs
Controlling regioselectivity is a critical aspect of multicomponent reactions, particularly when unsymmetrical reagents are used. In the synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and unsymmetrical β-dicarbonyl compounds, the reaction can potentially yield two different regioisomers. The outcome is often dictated by the relative reactivity of the carbonyl groups in the β-dicarbonyl compound. mdpi.com
For example, in the reaction of a 5-aminopyrazole with a trifluoromethyl-β-dicarbonyl compound, the more electrophilic carbonyl group, which is adjacent to the electron-withdrawing trifluoromethyl group, will preferentially react with the amino group of the pyrazole. This directs the cyclization to afford the desired this compound regioisomer with high selectivity. researchgate.net The choice of reaction conditions, such as the catalyst and solvent, can also play a crucial role in directing the regiochemical outcome of the reaction.
Functional Group Interconversions and Post-Synthetic Modifications
Following the construction of the core this compound scaffold, functional group interconversions and post-synthetic modifications are employed to introduce a variety of substituents and generate a library of analogs for further investigation.
Halogenation and Nitro-Group Introduction
The introduction of halogen atoms and nitro groups onto the pyrazolo[3,4-b]pyridine ring system can provide valuable handles for further synthetic transformations, such as cross-coupling reactions.
Halogenation: The halogenation of the pyrazolo[3,4-b]pyridine core has been investigated. Studies on the halogenation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine have shown that both chlorination and bromination occur selectively at the 3-position of the heterocyclic ring system. rsc.org This suggests that the 3-position of this compound is susceptible to electrophilic halogenation. The reaction conditions for such transformations typically involve the use of a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Nitro-Group Introduction: The introduction of a nitro group directly onto the this compound ring via electrophilic nitration is challenging. The presence of the electron-withdrawing trifluoromethyl group and the inherent electron-deficient nature of the pyrazolopyridine system deactivate the ring towards electrophilic aromatic substitution. youtube.com Research on the nitration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine revealed that nitration occurs on the electron-rich para-position of the benzyl (B1604629) substituent rather than on the heterocyclic core. rsc.org This indicates that direct nitration of the this compound ring is unlikely under standard nitrating conditions. Alternative strategies, such as the synthesis from a pre-nitrated pyridine precursor, are generally required to introduce a nitro group onto the pyrazolopyridine scaffold.
Suzuki Cross-Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. In the synthesis of derivatives of the pyrazolopyridine core, this reaction has been effectively employed to introduce aryl and heteroaryl moieties, often with the assistance of microwave irradiation to enhance reaction rates and yields.
A notable example, while on the closely related 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one scaffold, demonstrates the utility of this method. The cross-coupling of the 3-bromo derivative of this pyrazolopyrimidine with a variety of aryl and heteroaryl boronic acids has been systematically optimized. rsc.orgnih.gov Initial attempts using conventional palladium catalysts like PdCl2(PPh3)2 resulted in low yields of the desired product and significant amounts of the undesired debrominated by-product. nih.gov Optimization of the reaction conditions, including the screening of different catalysts, ligands, bases, and solvents, led to the identification of a more efficient catalytic system. nih.gov
The use of a tandem catalyst system of XPhosPdG2 and the XPhos ligand was found to be crucial in minimizing the debromination side reaction and affording the C3-arylated products in good to excellent yields. nih.gov The optimized conditions were successfully applied to a range of boronic acids, showcasing the versatility of this methodology. nih.gov
Table 1: Suzuki-Miyaura Cross-Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids nih.gov
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 86 |
| 3 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 87 |
| 4 | 2-Thiopheneboronic acid | 3-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 71 |
| 5 | 3-Pyridinylboronic acid | 3-(3-Pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 68 |
C-H Functionalization and Derivatization
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. academie-sciences.fracademie-sciences.fr While specific examples of C-H functionalization on this compound are not extensively detailed in the reviewed literature, studies on analogous pyrazolopyrimidine and pyridine systems provide strong evidence for the potential of this approach.
Palladium-catalyzed regioselective direct C-H arylation has been successfully demonstrated on the pyrazolo[3,4-d]pyrimidine scaffold. academie-sciences.frresearchgate.net In these studies, the C-3 position of the pyrazolo[3,4-d]pyrimidine core was selectively arylated with various aryl halides. academie-sciences.frresearchgate.net The optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, was crucial for achieving high regioselectivity and yields. academie-sciences.fr For instance, the use of ligands such as 1,10-phenanthroline (B135089) was found to be effective in promoting the desired C-H activation and subsequent C-C bond formation. academie-sciences.fr
Furthermore, intramolecular C-H arylation has been employed for the synthesis of multiply fused heteroaromatic compounds derived from pyridine carboxamides. nih.govbeilstein-journals.org This methodology involves a palladium-catalyzed cyclization where a C-H bond on the pyridine ring is activated and reacts with an aryl halide tethered to the molecule. nih.govbeilstein-journals.org These examples highlight the potential for developing similar C-H functionalization strategies for the derivatization of the this compound core, which could provide a more direct route to novel analogs.
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. For the synthesis of pyrazolopyridine derivatives, several green chemistry approaches have been explored, including the use of microwave irradiation, solvent-free reaction conditions, and ionic liquids.
Microwave-Assisted Syntheses
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave irradiation has been particularly effective in the synthesis of pyrazolo[3,4-b]pyridine and its analogs.
In the context of Suzuki-Miyaura cross-coupling reactions for trifluoromethylated pyrazolopyrimidines, microwave heating has been shown to dramatically accelerate the reaction. nih.govresearchgate.net For example, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid was achieved in just 40 minutes under microwave irradiation, whereas conventional heating methods would likely require several hours. nih.gov
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Suzuki-Miyaura Coupling nih.gov
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional | 110 | 12 h | 86 |
| Microwave | 135 | 40 min | 86 |
Furthermore, microwave irradiation has been utilized in one-pot, multi-component reactions for the synthesis of pyrazolo[4,3-c]pyridines. nih.gov This approach allows for the construction of the complex heterocyclic system from simple starting materials in a single, efficient step, often with high yields. nih.gov A one-pot reaction involving a Sonogashira-type cross-coupling under microwave heating afforded 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines in good to excellent yields. nih.gov
Solvent-Free Reactions
The elimination of volatile organic solvents is a key principle of green chemistry, as it reduces waste and minimizes environmental impact. Solvent-free reactions, often conducted under neat conditions or with a minimal amount of a recyclable catalyst, have been explored for the synthesis of pyrazolopyridines.
A highly efficient, solvent-free synthesis of pyrazolo[3,4-b]pyridines has been reported using microwave irradiation in the presence of a reusable green catalyst, such as KHSO4. mdpi.com This method provides rapid access to the pyrazolopyridine scaffold under environmentally friendly conditions. mdpi.com While specific examples for the 6-(trifluoromethyl) derivative are not provided, this approach demonstrates the feasibility of solvent-free synthesis for this class of compounds.
Use of Ionic Liquids
Ionic liquids (ILs) are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvating abilities. jocpr.com These characteristics make them attractive alternatives to traditional organic solvents in chemical synthesis. jocpr.com
The use of ionic liquids has been reported in the three-component synthesis of pyrazolo[3,4-b]pyridines. researchgate.net In these reactions, the ionic liquid can act as both the solvent and a catalyst, facilitating the cyclocondensation of the starting materials to form the desired heterocyclic product. jocpr.comresearchgate.net For instance, a basic ionic liquid, [bmIm]OH, has been used to catalyze the synthesis of various pyrazolo[3,4-b]pyridines with the advantage of catalyst reusability and good yields under green reaction conditions. jocpr.com The development of similar protocols using ionic liquids for the synthesis of this compound could offer a more sustainable and efficient synthetic route.
Mechanistic Investigations of Chemical Transformations Involving 6 Trifluoromethyl 1h Pyrazolo 3,4 B Pyridine
Elucidation of Reaction Pathways and Intermediates
The synthesis of the pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The reaction pathway can proceed through different sequences of nucleophilic attack and condensation, and the specific intermediates formed are dependent on the reactants and conditions.
One common pathway begins with the formation of a 1,3-CCC-biselectrophile, for instance, through a condensation reaction between an aldehyde and a ketone. nih.gov A subsequent Michael addition by the 5-aminopyrazole, followed by intramolecular cyclization and dehydration, leads to the fused ring system. A proposed mechanism for a catalyzed three-component reaction involves the initial formation of a Michael acceptor (Intermediate I) from an aldehyde and a compound with an active methylene (B1212753) group, like 3-(cyanoacetyl)indole. The 5-aminopyrazole derivative then adds to this intermediate to form Intermediate II. nih.gov Intramolecular cyclization and dehydration yield Intermediate III, which then aromatizes to the final pyrazolo[3,4-b]pyridine product. nih.gov
Another well-established route is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate. The proposed mechanism starts with the nucleophilic attack of the aminopyrazole's exocyclic amino group on the enol ether, leading to the elimination of ethanol (B145695). nih.gov This is followed by an intramolecular nucleophilic attack on an ester group, another ethanol elimination, and cyclization to form a 4-hydroxy-pyrazolo[3,4-b]pyridine intermediate. Subsequent treatment with reagents like POCl₃ can convert the hydroxyl group into a chloro group. nih.gov
While direct observation of all intermediates is challenging due to their transient nature, spectroscopic studies on related systems have provided valuable insights. For example, in situ FTIR and NMR analyses have been used to observe key intermediates like O-trifluoromethanesulfonyloxyiminium ions and diiminium ethers in related electrophilic amide activation reactions, which are crucial steps in certain heterocyclic syntheses. mit.edu These techniques could be applied to further elucidate the precise intermediates in the formation of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.
Table 1: Proposed Intermediates in Pyrazolo[3,4-b]pyridine Synthesis
| Reaction Type | Reactants | Proposed Intermediate(s) | Final Product Type |
|---|---|---|---|
| Three-Component Reaction | Aldehyde, 3-(cyanoacetyl)indole, 5-aminopyrazole | Michael Adduct, Cyclized Dihydropyridine | Substituted Pyrazolo[3,4-b]pyridine |
Role of the Trifluoromethyl Group in Reaction Mechanisms
The trifluoromethyl (CF₃) group is a powerful modulator of chemical reactivity and is integral to the mechanistic pathways involving this compound. Its influence stems primarily from its strong electron-withdrawing nature. mdpi.com
The potent inductive effect (-I effect) of the CF₃ group significantly decreases electron density in the pyridine (B92270) ring of the pyrazolopyridine scaffold. This deactivation of the aromatic ring makes it less susceptible to electrophilic substitution but enhances its reactivity toward nucleophiles.
A key example of this electronic influence is observed in the synthesis of the scaffold itself. When a trifluoromethylated 1,3-dicarbonyl compound, such as 1,1,1-trifluoropentane-2,4-dione, is used as a precursor, the CF₃ group enhances the electrophilicity of the adjacent carbonyl carbon. nih.gov This heightened electrophilicity directs the initial nucleophilic attack from the 5-aminopyrazole to this specific carbonyl group, thereby controlling the regioselectivity of the condensation. nih.gov This effect is crucial for predicting and obtaining the desired isomer in the synthesis of asymmetrically substituted pyrazolopyridines. The electron-withdrawing nature of the CF₃ group is a well-established strategy for deactivating aromatic rings to reduce metabolism in drug candidates. mdpi.com
The electron-withdrawing CF₃ group can stabilize adjacent carbanionic intermediates. nih.gov This stabilization is a key factor in reactions involving the deprotonation of a carbon atom alpha to the CF₃ group. However, α-trifluoromethyl carbanions are often unstable and can readily undergo fluoride (B91410) elimination to form difluoroalkenes. nih.gov Their stability is influenced by factors such as the hybridization of the carbanion orbital and the presence of other stabilizing groups that can delocalize the negative charge. nih.govnih.gov
In the context of reaction mechanisms, the CF₃ group can stabilize transition states that have developing negative charge. For instance, in nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring, the CF₃ group helps to stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy and accelerating the reaction. This stabilization facilitates the displacement of leaving groups from the pyridine ring, a common strategy in the functionalization of the pyrazolopyridine core. Studies on trifluoromethylsulfonyl-stabilized carbanions have shown that their reactivity and the stability of transition states are also heavily influenced by the solvent, with reactions proceeding faster in protic solvents like methanol (B129727) than in dipolar aprotic solvents like DMSO. researchgate.net
Regioselectivity and Stereoselectivity in Reaction Mechanisms
Controlling the orientation and spatial arrangement of substituents is a central challenge in organic synthesis. In reactions forming and functionalizing this compound, both regioselectivity and stereoselectivity are governed by a combination of electronic and steric factors.
As mentioned previously, the primary factor influencing regioselectivity in the cyclocondensation synthesis of the pyrazolo[3,4-b]pyridine ring is the electronic nature of the precursors. nih.gov When a non-symmetrical 1,3-dicarbonyl is used, the two carbonyl groups exhibit different electrophilicities. The strong electron-withdrawing CF₃ group makes the adjacent carbonyl carbon significantly more electrophilic, directing the initial attack of the aminopyrazole. nih.gov This generally leads to the formation of a single major regioisomer where the CF₃ group is located at the 6-position of the final pyrazolopyridine ring.
In the functionalization of the pre-formed this compound scaffold, regioselectivity is dictated by the existing substitution pattern. For example, in nucleophilic substitution reactions on related pyrazolo[3,4-d]pyrimidines containing two different chloro-substituents, the chlorine atom at the 4-position of the pyrimidine (B1678525) ring is selectively substituted over a chloromethyl group at the 6-position. mdpi.com This selectivity arises from the higher activation of the C4 position by the two adjacent ring nitrogen atoms.
Stereoselectivity becomes relevant when chiral centers are introduced. For instance, asymmetric syntheses of related chiral pyrazolo[3,4-b]pyridin-6-ones have been achieved with excellent enantioselectivity using N-heterocyclic carbene (NHC) catalysis in an oxidative [3+3] annulation reaction. rsc.org Similarly, fully regio- and diastereoselective [3+2] cycloaddition reactions have been used to prepare trifluoromethylated pyrazolines, which are precursors to pyrazoles. nih.gov The stereochemical outcome in these reactions is controlled by the chiral catalyst and the specific geometry of the transition state.
Table 2: Factors Controlling Selectivity in Reactions
| Selectivity Type | Reaction | Controlling Factor(s) | Outcome |
|---|---|---|---|
| Regioselectivity | Cyclocondensation with trifluoromethyl-β-diketone | Electronic Effect (Enhanced electrophilicity by CF₃) | CF₃ group at C6-position |
| Regioselectivity | Nucleophilic substitution on a substituted pyrazolopyrimidine | Electronic activation by ring nitrogens | Selective substitution at C4-position |
| Stereoselectivity | Asymmetric [3+3] Annulation | Chiral N-Heterocyclic Carbene Catalyst | High enantioselectivity |
Catalytic Mechanisms in Synthetic Transformations
Catalysis offers efficient and selective pathways for the synthesis of complex molecules like this compound. Various catalytic systems, including metal catalysts and organocatalysts, have been employed.
One example is the use of a nano-magnetic metal-organic framework, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, as a heterogeneous catalyst for a three-component synthesis of pyrazolo[3,4-b]pyridines. nih.gov The proposed mechanism suggests that the catalyst's Lewis acidic sites activate the carbonyl group of an aldehyde reactant. This facilitates a condensation reaction to form a Michael acceptor, which then reacts with the aminopyrazole. The final steps involve cyclization and catalyst-assisted aromatization through a cooperative vinylogous anomeric-based oxidation (CVABO), releasing a molecule of hydrogen. nih.gov
Copper(II) acetylacetonate (B107027) has been used as a catalyst for the formal [3+3] cycloaddition to synthesize pyrazolo[3,4-b]pyridine derivatives. acs.org While the precise mechanism is complex, copper catalysts are known to coordinate with reactants, bringing them into proximity and lowering the activation energy for the cyclization steps.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also pivotal. In the synthesis of related trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, a Pd(PPh₃)₂Cl₂ catalyst is used to couple a 5-chloropyrazole-4-carbaldehyde with various terminal alkynes. nih.gov The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Cl bond, followed by transmetalation with the copper(I) acetylide (formed in situ) and reductive elimination to form the C-C coupled product, which then cyclizes to form the pyridine ring. nih.gov
Organocatalysis has also emerged as a powerful tool. N-Heterocyclic carbenes (NHCs) catalyze the asymmetric [3+3] annulation of enals and pyrazol-5-amines to produce chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.org The mechanism involves the NHC adding to the enal to form a chiral homoenolate equivalent (the Breslow intermediate). This intermediate then undergoes a Michael addition to an activated pyrazol-5-amine, followed by intramolecular cyclization and catalyst regeneration to afford the final product with high enantioselectivity. rsc.org
Metal-Catalyzed Processes (e.g., Copper(II) Catalysis, Palladium Catalysis)
Metal catalysts are powerful tools for constructing and functionalizing heterocyclic systems. Copper and palladium complexes, in particular, have been widely employed in reactions involving pyrazolopyridine scaffolds.
Copper(II) Catalysis
Copper-catalyzed reactions offer an efficient and cost-effective means for synthesizing pyrazolo[3,4-b]pyridine derivatives. One prominent example is the formal [3+3] cycloaddition reaction, which utilizes a copper(II) catalyst to construct the bicyclic core. acs.org The mechanism of such transformations, while not always fully elucidated, is believed to proceed through the coordination of the reactants to the copper(II) center. This coordination activates the substrates and facilitates the key bond-forming steps of the reaction cascade.
In a study on the synthesis of various pyrazolo[3,4-b]pyridine derivatives, copper(II) acetylacetonate was identified as an effective catalyst. acs.org The reaction likely involves the copper(II) center acting as a Lewis acid to activate the carbonyl groups of one of the reactants, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to form the final aromatic product.
The trifluoromethyl group on the this compound core is a strong electron-withdrawing group. This property is crucial in direct C-H functionalization reactions. Copper-catalyzed direct C-H trifluoromethylation of heteroarenes often involves a proposed single electron transfer (SET) mechanism or a Cu(I)/Cu(III) catalytic cycle. researchgate.netnih.gov While these studies are not directly on this compound itself, the principles can be extended. A plausible mechanistic cycle for a hypothetical copper-catalyzed C-H functionalization at the pyridine or pyrazole (B372694) ring would involve the formation of a copper-substrate complex, followed by a C-H activation step to form a key organocopper intermediate. Subsequent reaction with an electrophile or coupling partner would yield the functionalized product and regenerate the active copper catalyst.
Table 1: Selected Copper-Catalyzed Syntheses of Pyrazolo[3,4-b]pyridine Derivatives acs.org
| Entry | Substrate 1 | Substrate 2 | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 4-chlorobenzaldehyde | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Cu(acac)₂ | 94 |
| 2 | 4-methylbenzaldehyde | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Cu(acac)₂ | 92 |
| 3 | 4-methoxybenzaldehyde | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Cu(acac)₂ | 90 |
| 4 | 4-nitrobenzaldehyde | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Cu(acac)₂ | 88 |
Palladium Catalysis
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to functionalize heterocyclic cores. For a substrate like this compound, which could be halogenated at various positions, palladium-catalyzed reactions provide a versatile platform for introducing aryl, alkyl, or alkynyl groups.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction typically involves three main stages:
Oxidative Addition: A Pd(0) complex reacts with an organohalide (e.g., a bromo-substituted pyrazolopyridine), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The organopalladium(II) intermediate reacts with a second coupling partner. In a Suzuki coupling, this involves the transfer of an organic group from an organoboron reagent to the palladium center.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.
Studies on the palladium-catalyzed coupling of pyridine derivatives have shown that the reaction can be catalyzed by Pd(II) species, and catalyst deactivation can occur through reduction of the active Pd(II) state or poisoning by reaction products. researchgate.net The nitrogen atoms within the this compound structure can coordinate to the palladium center, influencing the catalyst's activity and stability. The choice of ligands on the palladium catalyst is therefore critical to prevent catalyst inhibition and promote the desired reductive elimination step. nih.gov
Computational Approaches to Mechanistic Understanding
Computational chemistry provides invaluable insights into reaction mechanisms that are often difficult to probe experimentally. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.
While specific computational studies on the reaction mechanisms of this compound are not extensively reported, research on its derivatives highlights the power of these methods. For instance, computational studies have been performed on a series of pyrazolo[3,4-b]pyridine derivatives to understand their interactions with biological targets like Tropomyosin receptor kinase A (TrkA). nih.gov
These studies employ several key computational tools:
Pharmacophore Modeling: This method identifies the essential structural features of a molecule required for its biological activity, such as hydrogen bond donors/acceptors and aromatic rings. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It provides information on binding affinity (docking scores) and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical motions of atoms and molecules over time. For a ligand-receptor complex, MD can confirm the stability of the binding pose predicted by docking and reveal dynamic interactions. nih.gov
In a study of pyrazolo[3,4-b]pyridine derivatives as TrkA inhibitors, molecular docking revealed crucial hydrogen bond interactions between the pyrazolopyridine core and amino acid residues in the kinase's active site. nih.gov MD simulations further confirmed the stability of these interactions over time.
Table 2: Example of Molecular Docking Results for a Pyrazolo[3,4-b]pyridine Derivative (Ligand L5) with TrkA nih.gov
| Parameter | Finding |
|---|---|
| Docking Score | -14.169 kcal/mol |
| Conventional Hydrogen Bonds | Glu546, Met620, Lys627, Lys572 |
| Carbon-Hydrogen Bonds | Gly623, Glu618, Asp703 |
| Interacting Moiety | Pyrazolo[3,4-b]pyridine core |
These same computational principles are directly applicable to understanding chemical reaction mechanisms. DFT calculations, for example, can be used to map the entire potential energy surface of a reaction involving this compound. This would allow researchers to identify the lowest energy pathway, characterize the structure of transition states, and rationalize the observed product selectivity in metal-catalyzed transformations. nih.gov By calculating the energies of intermediates in a proposed catalytic cycle, computational methods can validate or disprove mechanistic hypotheses derived from experimental data.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 6 Trifluoromethyl 1h Pyrazolo 3,4 B Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural analysis of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine derivatives, offering detailed insights into the molecular framework.
Proton NMR spectra provide crucial information about the number, environment, and connectivity of hydrogen atoms within the molecule. For the pyrazolo[3,4-b]pyridine core, characteristic signals are observed for the protons on both the pyrazole (B372694) and pyridine (B92270) rings.
In derivatives of 1H-pyrazolo[3,4-b]pyridine, the protons of the pyridine ring, typically H-4 and H-5, appear as doublets or multiplets in the aromatic region, generally between δ 7.13 and 8.55 ppm. researchgate.net The proton at position 3 (H-3) of the pyrazole ring often presents as a singlet. researchgate.net For instance, in a study of various pyrazolo[3,4-b]pyridine derivatives, the H-5 proton of the pyridine nucleus was observed as a sharp singlet at δ 7.03 ppm. researchgate.net The chemical shifts and coupling patterns of these protons are influenced by the nature and position of substituents on the bicyclic system.
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound | H-3 | H-4 | H-5 | Other Protons | Solvent |
| 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine | - | - | 7.03 (s) | 2.44 (s, 4-CH₃), 2.82 (s, 6-CH₃), 7.48-7.54 (m, Ar-H) | Not Specified |
| 1H-pyrazolo[3,4-b]pyridine ester derivatives | 8.01-8.06 (s) | 7.13-8.55 (dd) | 7.13-8.55 (dd) | - | CDCl₃ |
Data sourced from multiple studies. researchgate.netresearchgate.net s = singlet, dd = double doublet, m = multiplet.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazolo[3,4-b]pyridine ring system are characteristic and sensitive to substitution patterns. This technique is particularly useful for distinguishing between N-1 and N-2 substituted isomers. researchgate.net
The trifluoromethyl group significantly influences the ¹³C NMR spectrum. The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹J_CF), typically observed around δ 120.9-124.2 ppm. rsc.orgnih.gov The carbon atom to which the CF₃ group is attached (C-6) shows a quartet with a smaller coupling constant (²J_CF) and resonates at approximately δ 131.0-133.5 ppm. rsc.orgnih.gov
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for a Trifluoromethyl-Substituted Pyridine Derivative
| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |
| Py-C₆' | 133.51 | ²J_FC = 31.3 | DMSO-d₆ |
| CF₃ | 122.94 | ¹J_FC = 272.4 | DMSO-d₆ |
Data for 6-Trifluoromethyl Pyridoxine. nih.gov
¹⁹F NMR is a highly sensitive technique for characterizing the trifluoromethyl group. The CF₃ group in this compound derivatives typically gives rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is a valuable diagnostic tool. For example, in various trifluoromethyl-substituted pyridine compounds, the ¹⁹F signal for the CF₃ group appears in the range of δ -62.5 to -68.3 ppm. rsc.orgrsc.org The precise chemical shift can be influenced by the solvent and the electronic nature of other substituents on the heterocyclic ring.
Two-dimensional (2D) NMR techniques are powerful for the complete and unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives.
COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine stereochemistry and confirm the regiochemistry of substitution.
The application of these 2D NMR techniques was instrumental in distinguishing between N-1 and N-2 regioisomers of pyrazolo[3,4-b]pyridine derivatives. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining insights into their structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. This is particularly important for confirming the presence of fluorine and nitrogen atoms in the target compounds. The measured mass is typically within a few parts per million (ppm) of the calculated exact mass, providing strong evidence for the proposed molecular formula. For example, the molecular formula C₇H₄F₃NO was confirmed by a found mass of 175.0246, which was in close agreement with the calculated mass of 175.0245.
Fragmentation patterns observed in the mass spectra can also offer structural information. The fragmentation of pyrazolo[3,4-b]pyridine systems can involve the loss of small molecules such as HCN. asianpubs.org The presence of the trifluoromethyl group will also lead to characteristic fragmentation pathways.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique utilized to establish the fragmentation patterns of a parent ion, providing unequivocal structural confirmation. In a typical MS/MS experiment, the protonated molecule or molecular ion ([M+H]⁺ or M⁺•) of a this compound derivative is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.
The fragmentation of the pyrazolo[3,4-b]pyridine core is expected to follow pathways observed in related nitrogen-containing heterocyclic systems. Common fragmentation mechanisms include the loss of small, stable neutral molecules and radical species. For the this compound scaffold, key fragmentation pathways are proposed based on established principles of mass spectrometry.
One of the primary fragmentation events involves the trifluoromethyl group. The C-CF₃ bond can cleave, leading to the loss of a •CF₃ radical (a neutral loss of 69 Da), a characteristic fragmentation for trifluoromethyl-substituted aromatics. Another significant pathway involves the heterocyclic rings. The pyrazole ring can undergo cleavage, often initiated by the loss of HCN (27 Da) or N₂H (29 Da). The pyridine ring can also fragment, potentially losing molecules like HCN.
Furthermore, rearrangements such as the McLafferty rearrangement may occur if appropriate side chains are present on the core structure. For instance, substituents with gamma-hydrogens can undergo this characteristic rearrangement. The specific fragmentation pattern is highly dependent on the nature and position of other substituents on the pyrazolo[3,4-b]pyridine ring system.
Below is a table of proposed characteristic fragment ions for the parent compound, this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment | Proposed Fragmentation Pathway |
| 188.04 [M+H]⁺ | C₇H₄N₃⁺ | •CF₃ | 119 | Cleavage of the C-CF₃ bond |
| 188.04 [M+H]⁺ | C₆H₄F₂N₂⁺ | HF, HCN | 141 | Ring fragmentation and rearrangement |
| 188.04 [M+H]⁺ | C₆H₃N₂F₃⁺ | HCN | 161 | Loss of hydrogen cyanide from the pyridine ring |
| 188.04 [M+H]⁺ | C₇H₅N₂⁺ | •CF₃, N₂ | 117 | Loss of CF₃ radical followed by N₂ from pyrazole ring |
This interactive table provides plausible fragmentation pathways based on the principles of mass spectrometry for related heterocyclic compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. The analysis of the vibrational modes of this compound derivatives allows for the identification of characteristic stretching and bending frequencies.
The spectra are dominated by vibrations from the fused aromatic pyrazolo[3,4-b]pyridine core and the trifluoromethyl substituent. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. jocpr.com The C=C and C=N stretching vibrations within the fused heterocyclic rings give rise to a series of characteristic bands in the 1650-1400 cm⁻¹ region. jocpr.com
The trifluoromethyl group introduces strong, characteristic vibrations. The symmetric and asymmetric C-F stretching modes are particularly intense and appear in the region of 1350-1100 cm⁻¹. Specifically, a strong absorption around 1330 cm⁻¹ can often be assigned to the C-CF₃ stretching mode. ias.ac.in The CF₃ symmetric stretching and deformation modes appear at lower frequencies. ias.ac.inbjp-bg.com For instance, the CF₃ symmetric stretching mode for trifluoromethyl benzonitriles has been assigned in the 785-736 cm⁻¹ range. ias.ac.in
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related substituted pyridines and trifluoromethylated aromatic compounds. jocpr.comias.ac.inresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Stretch | 3300-3100 | Medium | Weak |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| C=C / C=N Ring Stretch | 1650-1400 | Strong | Medium-Strong |
| C-CF₃ Stretch | ~1330 | Very Strong | Weak |
| Asymmetric CF₃ Stretch | 1290-1200 | Very Strong | Medium |
| Symmetric CF₃ Stretch | ~1180 | Very Strong | Strong |
| Aromatic C-H In-Plane Bend | 1300-1000 | Medium | Medium |
| Ring Breathing Mode | ~1030 | Medium | Strong |
| CF₃ Deformation | 700-500 | Strong | Medium |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | Weak |
This interactive table outlines the principal vibrational modes and their expected spectral regions, aiding in the structural analysis of trifluoromethylated pyrazolopyridines.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the geometry and packing of this heterocyclic system.
One such derivative, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, has been characterized by single-crystal X-ray diffraction. The study reveals that the pyrazolo[3,4-b]pyridine ring system is essentially planar. The dihedral angle between this fused ring system and an attached phenyl group at the N1 position is minimal, indicating a high degree of conjugation between the two aromatic systems.
The crystallographic data for this derivative are summarized in the table below.
| Parameter | 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
| Chemical Formula | C₁₇H₁₇N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.321(3) |
| b (Å) | 11.554(3) |
| c (Å) | 13.013(4) |
| α (°) | 90 |
| β (°) | 105.89(3) |
| γ (°) | 90 |
| Volume (ų) | 1493.5(7) |
| Z | 4 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |
| Dihedral Angle (Pyrazolopyridine-Phenyl) | 2.56 (6)° |
This interactive table presents key crystallographic data for a representative pyrazolo[3,4-b]pyridine derivative, illustrating the typical solid-state structural features of this heterocyclic core.
Computational and Theoretical Chemistry Studies of 6 Trifluoromethyl 1h Pyrazolo 3,4 B Pyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a robust framework for examining the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov Methods like B3LYP are commonly employed to elucidate the structural and electronic features of pyrazole (B372694) and pyridine (B92270) derivatives. researchgate.netijcrt.org
Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds.
A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation. nih.gov For 6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this process determines the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netmdpi.com These theoretical spectra can then be compared with experimental data to validate the computational model.
Table 2: Predicted Geometrical Parameters for the Pyrazolopyridine Core
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.39 - 1.40 Å |
| C-N (aromatic) | 1.37 - 1.38 Å | |
| N-N (pyrazole) | ~1.35 Å | |
| Bond Angle | C-N-C (pyridine) | ~117° |
| N-N-C (pyrazole) | ~108° |
Note: These values are representative of pyrazolopyridine structures and are based on related crystallographic and computational data. ijcrt.orgnih.gov
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic character. youtube.com
Table 3: Illustrative Frontier Molecular Orbital Properties
| Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -6.8 eV | Electron Donor (Nucleophilicity) |
| LUMO | -1.3 eV | Electron Acceptor (Electrophilicity) |
| Energy Gap (ΔE) | 5.5 eV | Indicator of Chemical Reactivity and Stability nih.gov |
Note: These energy values are hypothetical and serve to illustrate the concepts of FMO analysis.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. readthedocs.io It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.depreprints.org The MEP is typically color-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue representing areas of electron deficiency (positive electrostatic potential). preprints.org
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole and pyridine rings, as these are electronegative and represent likely sites for protonation or coordination to electrophiles. In contrast, the region around the hydrogen atoms and particularly the electron-deficient trifluoromethyl group would exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack. researchgate.net
Table 4: Predicted Molecular Electrostatic Potential Regions
| Molecular Region | Predicted Potential | Color Code | Implied Reactivity |
|---|---|---|---|
| Pyridine Nitrogen | Negative | Red | Site for Electrophilic Attack |
| Pyrazole Nitrogens | Negative | Red/Yellow | Sites for Electrophilic Attack |
| Trifluoromethyl Group | Positive | Blue | Site for Nucleophilic Interaction |
Note: This table describes the expected qualitative features of an MEP map for the target molecule.
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can accurately predict the electronic absorption spectra (UV-Vis) of molecules. sciencepublishinggroup.com These calculations determine the energies of electronic transitions from occupied to unoccupied orbitals, which correspond to the wavelengths of maximum absorption (λmax). nih.gov
The predicted UV-Vis spectrum for this compound would be expected to show characteristic absorptions arising from π → π* and n → π* transitions within the aromatic pyrazolopyridine system. Comparing the theoretically calculated spectrum with an experimentally measured one allows for the validation of the computational method and provides a detailed assignment of the observed absorption bands. ijcrt.orgsciencepublishinggroup.com
Table 5: Hypothetical UV-Vis Absorption Data from TD-DFT
| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |
|---|---|---|
| 320 | 0.45 | HOMO → LUMO (π → π*) |
| 275 | 0.28 | HOMO-1 → LUMO (π → π*) |
Note: This data is illustrative, representing typical results for aromatic heterocyclic compounds.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, molecular flexibility, and intermolecular interactions.
For this compound, MD simulations can be used to study its behavior in different environments, such as in solution or interacting with a biological target like a protein. These simulations can confirm the stability of the compound's conformation and analyze its interaction patterns, such as hydrogen bonding and hydrophobic contacts, within a protein's binding site. researchgate.netnih.gov This information is crucial for understanding its mechanism of action and for the rational design of more potent derivatives.
Conformational Analysis and Flexibility
The conformational landscape of this compound is largely defined by its rigid bicyclic core. The fused pyrazole and pyridine rings create a planar scaffold with limited flexibility. Computational studies, often employing methods like molecular dynamics (MD) simulations, are used to explore the molecule's structural stability. nih.gov
Molecular Interaction Studies (e.g., theoretical ligand-receptor binding mechanisms)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands like pyrazolo[3,4-b]pyridine derivatives to biological targets such as protein kinases. nih.govnih.gov These studies elucidate the specific intermolecular interactions that stabilize the ligand-receptor complex.
For the pyrazolo[3,4-b]pyridine scaffold, theoretical studies have identified key interactions that are crucial for binding affinity. These include:
Hydrogen Bonds: The nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the N-H group of the pyrazole is a hydrogen bond donor. Docking studies on related derivatives have shown the formation of conventional hydrogen bonds with amino acid residues like Glu546, Met620, and Lys572 in the active sites of kinases. nih.gov
Carbon-Hydrogen Bonds: Weaker C-H···O or C-H···N interactions can also contribute to binding affinity. The pyrazolo[3,4-b]pyridine moiety has been observed forming carbon-hydrogen bonds with residues such as Gly623, Glu618, and Asp703. nih.gov
π-π Stacking: The aromatic nature of the fused ring system allows for favorable π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Histidine (His) in a receptor's binding pocket. nih.gov
In a study of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), molecular docking revealed hydrogen bonding with residues E1210 and K1150 within the kinase domain. nih.govsemanticscholar.org These theoretical binding models are critical for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov
| Interaction Type | Molecular Group (on Ligand) | Potential Interacting Residues (on Receptor) | Reference |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | Pyridine/Pyrazole Nitrogen | Asp, Gln, Tyr | nih.gov |
| Hydrogen Bond (Donor) | Pyrazole N-H | Glu, Met, Lys, Asp | nih.gov |
| Carbon-Hydrogen Bond | Pyrazolo[3,4-b]pyridine C-H | Gly, Glu, Asp | nih.gov |
| π-π Stacking | Aromatic Rings | His, Phe | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity/Binding Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For pyrazole and pyrazolopyridine derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets. nih.govresearchgate.net
The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as:
Electronic properties: (e.g., partial charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobic properties: (e.g., logP)
Topological properties: (e.g., connectivity indices)
These descriptors are then used to build a regression model that correlates them with the observed biological activity (e.g., IC50 values). The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). A reliable model should have high values for these parameters, indicating good predictive power. researchgate.net For instance, a 2D-QSAR model for 1H-Pyrazole derivatives acting as EGFR inhibitors showed a high R² of 0.9816 and a Q² of 0.9668, signifying a robust and predictive model. researchgate.net Such models are valuable for virtually screening new compounds and prioritizing them for synthesis and experimental testing.
| QSAR Model Type | Target | Key Statistical Parameter | Reported Value | Reference |
|---|---|---|---|---|
| 2D-QSAR | EGFR Inhibitors (1H-Pyrazole derivatives) | R² (training set) | 0.9816 | researchgate.net |
| 2D-QSAR | EGFR Inhibitors (1H-Pyrazole derivatives) | Q² (cross-validation) | 0.9668 | researchgate.net |
| 3D-QSAR (CoMFA) | EGFR Inhibitors (1H-Pyrazole derivatives) | Q² | 0.664 | researchgate.net |
| Pharmacophore-based 3D-QSAR | PDE4 Inhibitors (Pyrazolopyridine analogues) | R² | 0.9545 | nih.gov |
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involved in the synthesis of heterocyclic compounds like this compound. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, theoretical chemists can map out the entire reaction pathway.
For the synthesis of pyrazolo[3,4-b]pyridines, several routes are possible, including the Gould-Jacobs reaction. nih.gov Computational studies can model this reaction, starting from a 3-aminopyrazole (B16455) derivative. The mechanism involves an initial nucleophilic attack, followed by cyclization and subsequent elimination steps. nih.gov Theoretical calculations can identify the transition state for each step, which corresponds to the highest energy point along the reaction coordinate. Characterizing these transition states provides insight into the reaction kinetics and helps explain the observed regioselectivity and product distribution under different conditions. researchgate.net For example, in the synthesis of related tetrahydro-pyrazolopyridines, a plausible mechanism involves the formation of a Michael acceptor intermediate, followed by a nucleophilic attack and intramolecular cyclization. chemmethod.com
Tautomeric Studies (e.g., 1H- vs. 2H-Tautomerism)
For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms can exist: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. researchgate.netresearchgate.net Determining the relative stability of these tautomers is important as it influences the molecule's chemical properties and its interactions with biological targets.
Quantum mechanical calculations are employed to compute the energies of different tautomers. Studies on the parent pyrazolo[3,4-b]pyridine scaffold have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov Specifically, AM1 calculations revealed that the 1H-form is more stable by approximately 37.03 kJ/mol (nearly 9 kcal/mol). nih.gov This substantial energy difference indicates that at equilibrium, the 1H-tautomer, such as this compound, will be the overwhelmingly predominant species. Spectroscopic and quantum mechanical studies on related systems like pyrazolo[3,4-b]quinoline have further explored the dynamic equilibrium between tautomers in different solvent environments. nih.gov
| Tautomer | Relative Stability | Calculated Energy Difference (kJ/mol) | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | More Stable | 37.03 | nih.gov |
| 2H-Pyrazolo[3,4-b]pyridine | Less Stable |
Derivatization and Analog Design of 6 Trifluoromethyl 1h Pyrazolo 3,4 B Pyridine
Strategies for N-Substitution on the Pyrazole (B372694) Ring
The pyrazole ring of the 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine system offers a critical site for modification at the N1 position. This substitution is fundamental in analog design as it can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its biological activity and pharmacokinetic profile. nih.govresearchgate.net
A primary strategy for N-substitution is direct alkylation or arylation. The acidic proton on the N1 nitrogen of the pyrazole ring can be removed by a suitable base, followed by reaction with an electrophile like an alkyl halide or aryl halide. rrbdavc.org Analysis of large compound libraries reveals that common substituents at the N1 position of the 1H-pyrazolo[3,4-b]pyridine core include methyl, various other alkyl groups, and phenyl groups. researchgate.net These substitutions are often achieved during the initial synthesis of the heterocyclic core, for instance, by using a substituted hydrazine (B178648) which then becomes incorporated into the final pyrazole ring. nih.gov
The choice of substituent at the N1 position is crucial for modulating biological interactions. For example, introducing a simple methyl group can block potential hydrogen bond donation and increase metabolic stability, while larger alkyl or aryl groups can be used to probe specific binding pockets in a biological target. researchgate.net
Table 1: Common N1-Substituents on the 1H-Pyrazolo[3,4-b]pyridine Core
| Substituent Type | Example | Significance in Analog Design |
|---|---|---|
| Unsubstituted (-H) | 1H-pyrazolo[3,4-b]pyridine | Provides a hydrogen bond donor site. |
| Alkyl | 1-Methyl-1H-pyrazolo[3,4-b]pyridine | Increases lipophilicity and metabolic stability. |
| Aryl | 1-Phenyl-1H-pyrazolo[3,4-b]pyridine | Introduces potential for π-stacking interactions. nih.gov |
Functionalization of the Pyridine (B92270) Ring (C4, C5, C6)
The pyridine portion of the scaffold presents multiple positions (C4, C5, and C6) for functionalization, enabling extensive exploration of the structure-activity relationship (SAR). chim.it The introduction of various substituents on this ring can impact the molecule's electronics, solubility, and interactions with target proteins.
The installation of aryl and heteroaryl groups, particularly at the C4 position, is a widely employed strategy in the design of pyrazolo[3,4-b]pyridine-based compounds, often leading to potent biological activity. nih.gov Transition metal-catalyzed cross-coupling reactions are the cornerstone for these modifications. The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is a practical and efficient method. researchgate.net To utilize this, a halogen (typically bromine or chlorine) is first installed at the desired position on the pyridine ring, which then serves as a handle for the subsequent coupling with a variety of aryl or heteroaryl boronic acids or esters. nih.gov
This approach allows for the synthesis of a diverse library of C4-aryl-substituted derivatives. nih.gov These aryl groups can be further decorated with various functional groups to optimize biological efficacy. For example, the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones has been achieved through methods involving the condensation of aminopyrazoles with ketoesters or through multi-step sequences starting from aromatic aldehydes. nih.gov
Beyond aryl groups, the pyridine ring can be functionalized with a range of alkyl and heteroatom-containing substituents to modulate the compound's properties. Alkyl groups can be introduced via cross-coupling reactions, such as the Negishi coupling, after metalation of the pyridine ring. nih.gov
The introduction of heteroatom-containing functional groups is also a key strategy. For instance, palladium-catalyzed C-N coupling reactions can be used to introduce alkylamino side chains. nih.gov These groups can act as hydrogen bond donors or acceptors, or as basic centers that can be protonated at physiological pH, thereby improving aqueous solubility and allowing for ionic interactions with biological targets. The pyrazole core itself is amphoteric, with the pyridine-type nitrogen acting as a proton acceptor and the pyrrole-type NH group acting as a proton donor, properties that can be modified by substitution on the rings. nih.gov
Modifications at the C3 Position of the Pyrazole Ring
The C3 position of the pyrazole ring is another important site for derivatization. Analysis of known 1H-pyrazolo[3,4-b]pyridines shows that the most common substituents at this position are hydrogen and methyl groups. nih.govresearchgate.net However, a variety of other groups can be introduced to explore the SAR.
One powerful strategy for C3 functionalization involves the use of a 3-amino-1H-pyrazolo[3,4-b]pyridine intermediate. The amino group can be converted into a diazonium salt and subsequently replaced with an iodine atom via an iododediazonation reaction. researchgate.net This 3-iodo derivative is a versatile intermediate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Stille, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, stannyl, and alkynyl groups, respectively, providing access to a wide array of C3-functionalized analogs. researchgate.net
Furthermore, the amino group itself can be acylated or carbamoylated to introduce amide functionalities, which can engage in specific hydrogen bonding interactions with target proteins. researchgate.net
Table 2: Strategies for C3-Position Modification
| Precursor | Reaction Type | Introduced Substituent |
|---|---|---|
| 3-Amino derivative | Iododediazonation followed by Suzuki Coupling | Aryl, Heteroaryl |
| 3-Amino derivative | Iododediazonation followed by Sonogashira Coupling | Alkynyl |
| 3-Amino derivative | Acylation | Amide |
Design of Fused Polycyclic Systems Incorporating the Pyrazolo[3,4-b]pyridine Core
Expanding the this compound core into fused polycyclic systems is an advanced design strategy to create more rigid and structurally complex molecules with novel biological activities. This is achieved by building additional rings onto the existing bicyclic scaffold.
One approach involves multicomponent reactions (MCRs). For example, starting from 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b]pyridine, a three-component reaction with an aldehyde and ethyl acetoacetate (B1235776) can yield pyrimidine-fused pyrazolo[3,4-b]pyridine derivatives. researchgate.net Similarly, using dimedone in place of ethyl acetoacetate leads to hexahydroquinazoline-fused systems. researchgate.net These MCRs are efficient methods for constructing complex heterocyclic systems in a single step.
Another strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, trifluoromethylated fused tricyclic pyrazoles can be synthesized via the intramolecular cyclization of cyclic ketone-derived amines. rsc.org Molecular hybridization, where the pyrazolo[3,4-b]pyridine scaffold is fused or linked to another bioactive heterocycle like a triazole, is another tactic to develop compounds with potentially synergistic or novel activities. mdpi.com These fused systems lock the conformation of substituents and can lead to enhanced binding affinity and selectivity for a given biological target. researchgate.net
Reactivity and Synthetic Utility of 6 Trifluoromethyl 1h Pyrazolo 3,4 B Pyridine
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine core is characterized by a distinct electronic dichotomy. The pyridine (B92270) ring is electron-deficient, a feature that is significantly amplified by the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C6 position. Conversely, the fused pyrazole (B372694) ring is comparatively electron-rich.
This electronic distribution makes the pyridine moiety highly resistant to electrophilic aromatic substitution. Instead, it is activated towards nucleophilic aromatic substitution (SₙAr) , particularly at positions ortho and para to the activating CF₃ group (i.e., C5 and C7, though C7 is a bridgehead). The high electrophilicity of related heterocyclic systems, such as nitroisoxazolo[4,3-b]pyridines which readily add neutral C-nucleophiles, provides a strong precedent for the susceptibility of the pyridine ring in the title compound to nucleophilic attack. nih.gov Studies on pentafluoropyridine (B1199360) have demonstrated that reaction conditions and nucleophile strength can selectively target specific positions, with the C4 (para) position being the most common site for initial substitution under mild conditions. rsc.org
The influence of the CF₃ group is also evident in the synthesis of the scaffold itself. During the construction of the pyridine ring from a 5-aminopyrazole and a trifluoromethyl-β-dicarbonyl compound, the carbonyl group adjacent to the CF₃ group is the more electrophilic center. nih.gov This high electrophilicity directs the initial nucleophilic attack, controlling the regiochemical outcome of the cyclization. nih.gov
Metal-Catalyzed Transformations (e.g., Cross-Coupling, Hydrofunctionalization)
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These transformations typically require the pre-functionalization of the heterocyclic core with a halide (e.g., Br, I) or a triflate group to serve as the electrophilic partner in the catalytic cycle.
Palladium-catalyzed reactions are particularly prominent in the elaboration of this and related pyrazolopyridine skeletons. acs.org Key examples include:
Buchwald-Hartwig Amination : This C-N cross-coupling reaction is widely used to introduce amine substituents, a common feature in biologically active molecules. For instance, in the synthesis of potent TANK-binding kinase 1 (TBK1) inhibitors, a palladium catalyst was used to couple various amines to the pyrazolo[3,4-b]pyridine core. nih.gov
Suzuki-Miyaura Coupling : This reaction forges C-C bonds by coupling a halogenated pyrazolopyridine with a boronic acid or ester. It is a standard method for introducing aryl or heteroaryl substituents.
Sonogashira Coupling : This reaction introduces alkyne functionalities by coupling a halide with a terminal alkyne. This method has been successfully applied to related brominated fluoropyridine nuclei to access alkynyl-pyridines, demonstrating its utility for functionalizing halogenated pyridine rings. soton.ac.uk
The table below summarizes representative metal-catalyzed reactions used to modify the pyrazolo[3,4-b]pyridine core, often found in the synthesis of kinase inhibitors.
| Reaction Type | Catalyst/Reagents | Bond Formed | Application Example | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | C-N | Synthesis of ALK and TBK1 kinase inhibitors. | nih.govnih.gov |
| Sonogashira Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), CuI, Base | C-C (sp) | Functionalization of brominated pyridines. | soton.ac.uk |
| Suzuki-Miyaura Coupling | Pd Catalyst, Base | C-C (sp²) | General method for arylating heterocyclic cores. | acs.org |
| Hiyama Coupling | Pd Catalyst, Activator (e.g., F⁻, base) | C-C | Alternative to boron- and tin-based methods using organosilanols. | nih.gov |
Oxidation and Reduction Chemistry
Specific literature detailing the oxidation and reduction chemistry of this compound is limited. However, predictions can be made based on the general reactivity of its constituent rings.
Oxidation : The pyridine ring, being highly electron-deficient, is generally resistant to oxidation. The most probable site of oxidation would be the pyridine nitrogen atom to form the corresponding N-oxide, typically using a peroxy acid like m-CPBA. The pyrazole ring is also relatively stable to oxidation.
Reduction : The pyridine ring is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over Pd/C, PtO₂) could potentially reduce the pyridine ring to a tetrahydropyridine (B1245486) derivative. The choice of catalyst and conditions would be critical to achieve selectivity over the pyrazole ring. The trifluoromethyl group is highly stable and would not be reduced under typical hydrogenation conditions.
Role as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis
The this compound scaffold is a "privileged" structure in modern drug discovery, serving as a crucial building block for a wide array of complex and biologically active molecules, most notably protein kinase inhibitors. nih.govnih.gov Its value stems from its rigid bicyclic structure, which can effectively present substituents for interaction with biological targets, and the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability.
Derivatives of this compound are central to the synthesis of inhibitors for several important cancer-related kinases. For example, 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a versatile starting material used in multicomponent reactions to construct novel fused heterocyclic systems with potential antibacterial and antifungal activities. researchgate.net The core scaffold is also a key component in the design of inhibitors for Tropomyosin receptor kinases (TRKs), Anaplastic lymphoma kinase (ALK), and Fibroblast growth factor receptors (FGFRs). nih.govnih.govnih.gov
The general synthetic strategy often involves the initial construction of the substituted pyrazolopyridine core, followed by functionalization using the reactions described in sections 7.1 and 7.2.
| Target Molecule Class | Biological Target | Role of the Pyrazolopyridine Scaffold | Reference |
|---|---|---|---|
| Kinase Inhibitors | TRK | Core scaffold for orienting binding groups. | nih.gov |
| Kinase Inhibitors | ALK (including L1196M mutant) | Foundation for overriding crizotinib (B193316) resistance. | nih.gov |
| Kinase Inhibitors | FGFR | Core structure for potent and selective inhibitors. | nih.gov |
| Kinase Inhibitors | TBK1 | Central fragment in rationally designed inhibitors. | nih.gov |
| Fused Heterocycles | Antimicrobial Agents | Starting material for multicomponent reactions. | researchgate.net |
Chemo-, Regio-, and Stereoselectivity in Reactions
Selectivity is a critical aspect of the synthesis and functionalization of this compound.
Regioselectivity : This is prominently observed during the initial synthesis of the ring system. As mentioned, when an unsymmetrical β-dicarbonyl compound like 1,1,1-trifluoropentane-2,4-dione reacts with a 5-aminopyrazole, the reaction proceeds with high regioselectivity. The initial attack occurs at the carbonyl carbon bearing the highly electron-withdrawing CF₃ group, which dictates the final placement of the substituent at the C6 position of the pyrazolopyridine ring. nih.gov In subsequent functionalization, nucleophilic substitution reactions on the pyridine ring also exhibit regioselectivity, with the C4 position often being the most reactive site. rsc.org This is analogous to the regioselective substitution of chlorine at the C4 position in a related pyrazolo[3,4-d]pyrimidine system over a chloromethyl group at C6. mdpi.com
Chemoselectivity : This is important when multiple reactive sites are present. For instance, in a molecule containing both a halogen on the pyridine ring and a reactive group elsewhere, a metal-catalyzed cross-coupling can be directed to selectively react at the halogenated carbon.
Stereoselectivity : While the parent compound is achiral, stereoselectivity becomes crucial when its derivatives are synthesized. Asymmetric catalysis has been employed to construct related chiral pyrazolo[3,4-b]pyridin-6-ones. Using N-heterocyclic carbene catalysis or a synergistic system of a chiral phosphoric acid and MgSO₄, these compounds can be synthesized with the creation of two adjacent stereocenters in high yields, excellent enantioselectivities (up to 97% ee), and high diastereoselectivities (up to >20:1 dr). acs.orgrsc.org These methods provide access to enantiomerically pure building blocks for chiral drugs.
Advanced Analytical Methodologies for Detection and Quantification in Research Settings
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the separation, identification, and purification of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. It is extensively used for purity determination and for the isolation of specific isomers.
In the analysis of pyrazolo[3,4-b]pyridine derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed mode. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the main compound from its impurities.
For the separation of enantiomers of chiral pyrazolo[3,4-b]pyridine derivatives, specialized chiral HPLC methods are necessary. These methods use chiral stationary phases (CSPs) to differentiate between the enantiomers. The choice of the chiral column and the mobile phase is critical for achieving good resolution. Examples of chiral HPLC conditions used for the separation of related pyrazolo[3,4-b]pyridin-6-ones are detailed in the interactive table below.
Interactive Data Table: Chiral HPLC Conditions for Pyrazolo[3,4-b]pyridine Derivatives
| Analyte | Chiral Column | Mobile Phase (Hexane/Isopropanol) | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|---|
| (S)-1,4-diphenyl-3-(4-(trifluoromethyl)phenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one | Chiralpak IA | 90/10 | 1.0 | tR (major) = 17.4, tR (minor) = 27.3 |
| A 1H-pyrazolo[3,4-b]pyridine derivative | Chiralpak ASH | 95/5 | 1.0 | tR (major) = 13.3, tR (minor) = 25.9 |
| A pyrazolo[3,4-b]pyridin-6-one derivative | Chiralpak IC | 80/20 | 1.0 | tR (major) = 13.1, tR (minor) = 21.8 |
| A pyrazolo[3,4-b]pyridin-6-one derivative | Chiralpak AZH | 95/5 | 1.0 | tR (major) = 45.0, tR (minor) = 56.8 |
This table illustrates typical conditions for the chiral separation of compounds structurally related to this compound. The specific conditions for the target compound may vary.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many trifluoromethylated heterocyclic compounds are sufficiently volatile, GC can be an effective tool for the purity assessment of this compound. The technique is often coupled with a mass spectrometer (GC-MS) for definitive identification of the main component and any impurities.
A typical GC method for a trifluoromethylated pyridine (B92270) derivative would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. The use of a flame ionization detector (FID) provides high sensitivity for organic compounds, while a mass spectrometer offers structural information for identification. For instance, in the analysis of 2-Hydroxy-3-(trifluoromethyl)pyridine, a purity of ≥98.0% was determined by GC, highlighting the utility of this technique.
Spectrophotometric Assays for Concentration Determination
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The pyridine ring in this compound is a chromophore that absorbs UV radiation, making this technique suitable for its concentration determination.
To determine the concentration of a solution of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. The λmax for pyridine itself is around 254 nm, and it is expected that the fused pyrazolo ring and the trifluoromethyl group in the target compound will influence this value.
Electrochemical Detection Methods
Electrochemical methods offer sensitive and selective detection of electroactive compounds. While specific electrochemical detection methods for this compound are not extensively documented, the electroactive nature of the pyridine moiety suggests that techniques like voltammetry could be applicable.
Electrochemical sensors based on modified electrodes have been developed for the detection of pyridine and its derivatives. These sensors often utilize materials that can interact with the nitrogen atom of the pyridine ring, leading to a measurable change in the electrochemical signal. For instance, sensors modified with metal-organic frameworks or specific chelating agents have shown promise in detecting pyridine derivatives in various matrices. Such approaches could potentially be adapted for the detection and quantification of this compound in research settings.
Applications in Reaction Monitoring and Process Control
The ability to monitor chemical reactions in real-time is a key aspect of modern process analytical technology (PAT). For the synthesis of this compound, in-situ monitoring can provide valuable information on reaction kinetics, conversion rates, and the formation of intermediates and byproducts.
Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational bands. For example, the progress of the synthesis of pyrazolo[3,4-b]pyridine derivatives can be followed by observing changes in the IR spectra that correspond to the formation of the bicyclic ring system.
Furthermore, online HPLC or UPLC-MS can be integrated into the reaction setup to provide real-time quantitative data on the composition of the reaction mixture. This allows for precise control over reaction parameters to optimize yield and purity, and to ensure the safety and consistency of the manufacturing process.
Exploration of Potential Applications Non Clinical Focus
Role in Material Science and Organic Electronics
The incorporation of the trifluoromethyl (-CF3) group into the pyrazolo[3,4-b]pyridine framework can significantly alter the electronic properties of the molecule, making it a candidate for applications in material science. Organofluorine compounds are noted for their diverse applications in electronics and materials science due to their unique properties. researchgate.net Derivatives of the related 1H-pyrazolo[3,4-b]quinoline structure containing a trifluoromethyl group have been investigated for use in organic light-emitting diodes (OLEDs). nih.gov The introduction of the -CF3 substituent into the aromatic system can raise the HOMO/LUMO energy levels, a promising feature for constructing efficient OLEDs. nih.gov Furthermore, the broader pyrazolo[3,4-b]pyridine class is being explored for the development of various organic materials, including chemosensors. nih.gov
The photophysical characteristics of pyrazole-based compounds are a key area of research. Generally, pyrazoline derivatives can be highly fluorescent, although their emission intensity can decrease in the solid state due to intermolecular interactions. nih.gov However, the introduction of fluorine atoms can counteract this effect. For instance, a pyrazoline derivative incorporating seven fluorine atoms was found to emit strong blue light in the solid state with a high fluorescence quantum yield of 41.3%, a phenomenon attributed to the formation of intra- and intermolecular C-H···F bonds that impede molecular motion and non-radiative decay. nih.gov
Some pyrazolo[3,4-b]pyridine derivatives have demonstrated notable photophysical properties, such as exceptionally large Stokes shifts. mdpi.com The UV-vis absorption spectra of certain pyrazolo[3,4-b]pyridine derivatives show peaks around 360 nm. acs.org The inherent fluorescence of this scaffold has led to its use in developing fluorescent probes for biological imaging, such as detecting β-amyloid plaques associated with Alzheimer's disease. mdpi.com
Table 1: Photophysical Properties of Related Pyrazole (B372694) Derivatives
| Compound Class | Property | Observation | Source |
|---|---|---|---|
| Fluorinated Pyrazoline | Solid-State Emission | Strong blue light (λmax 430 nm) | nih.gov |
| Fluorinated Pyrazoline | Fluorescence Quantum Yield | Up to 41.3% in solid state | nih.gov |
| Phenyl-Pyrazolopyridine | Stokes Shift | Exceptionally large | mdpi.com |
| Pyrazolo[3,4-b]pyridine | UV-vis Absorption | Peak at ~360-365 nm | acs.org |
Application in Catalysis and Ligand Design
The synthesis of the pyrazolo[3,4-b]pyridine core itself often relies on catalytic methods. Researchers have employed various catalysts, such as copper(II) acetylacetonate (B107027) and nano-magnetic metal-organic frameworks (MOFs), to facilitate the construction of this heterocyclic system with high yields under mild conditions. acs.orgresearchgate.net While the compound is often the product of catalysis, its structure, featuring multiple nitrogen atoms, also gives it potential to act as a ligand in coordination chemistry. The nitrogen atoms in the pyrazole and pyridine (B92270) rings can serve as coordination sites for metal ions, suggesting that 6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and its derivatives could be designed as ligands for transition metal catalysts, potentially influencing the catalyst's stability, activity, and selectivity in various organic transformations.
Theoretical Bioactivity and Target Identification (Mechanistic Focus)
The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its resemblance to purine (B94841) bases, allowing it to interact with a wide range of biological targets, particularly enzymes involved in critical cellular processes. researchgate.netmdpi.com The addition of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. researchgate.netbibliomed.org Consequently, derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in diseases like cancer. nih.govnih.gov
Targets identified for this class of compounds include:
Fibroblast Growth Factor Receptors (FGFRs) acs.orgacs.org
Glycogen Synthase Kinase-3 (GSK-3) researchgate.net
Cyclin-Dependent Kinases (CDKs) researchgate.netnih.gov
Anaplastic Lymphoma Kinase (ALK) nih.govsemanticscholar.org
TANK-Binding Kinase 1 (TBK1) nih.govtandfonline.com
Tropomyosin Receptor Kinases (TRKs) rsc.orgnih.gov
The primary mechanism by which 1H-pyrazolo[3,4-b]pyridine derivatives inhibit kinases is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site. nih.govscirp.org The scaffold acts as a hinge-binder, mimicking the purine ring of ATP to form crucial hydrogen bonds with the backbone of the kinase's hinge region.
Key mechanistic insights include:
Hydrogen Bonding: The N(1)-H of the pyrazole ring is frequently involved in essential hydrogen-bonding interactions within the kinase domain, anchoring the inhibitor in the active site. acs.org The importance of this interaction is highlighted by the observation that N-methylation of the pyrazole nitrogen can completely abolish inhibitory activity. acs.org
Hydrophobic Interactions: The aromatic rings of the scaffold and its substituents engage in hydrophobic interactions with nonpolar residues in the ATP binding pocket, such as leucine, phenylalanine, and isoleucine, which contributes to the potency and selectivity of the inhibitor. scirp.org
Gatekeeper Residue Interaction: The design of inhibitors often considers the "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP binding site. Substituents on the pyrazolopyridine core can be tailored to interact favorably with this residue, influencing the inhibitor's selectivity profile across the kinome.
Beyond kinases, related pyrazolo[3,4-b]pyridine structures have also been found to be potent inhibitors of acetylcholinesterase (AChE), indicating the scaffold's versatility in targeting different enzyme classes. researchgate.net
Computational molecular docking is a vital tool for understanding the binding modes of this compound derivatives and guiding the rational design of more potent and selective inhibitors. nih.govtandfonline.com These studies consistently show the pyrazolopyridine core positioned in the ATP-binding cleft of target kinases.
Specific interactions revealed by docking studies include:
ALK: A derivative of the scaffold was shown to form three hydrogen bonds with the backbone of residues E1197 and M1199 in the hinge region of Anaplastic Lymphoma Kinase. nih.govsemanticscholar.org Unlike older inhibitors, this compound also engages in a favorable interaction with the M1196 mutant residue and forms hydrogen bonds with K1150 and E1210. semanticscholar.org
TRKA: A docking study of pyrazolo[3,4-b]pyridine derivatives against Tropomyosin Receptor Kinase A identified a ligand forming five conventional hydrogen bonds with residues Glu546, Met620, Lys627, and Lys572. nih.gov Additionally, three carbon-hydrogen bonds were observed between the pyrazolopyridine moiety and residues Gly623, Glu618, and Asp703, further stabilizing the complex. nih.gov
TBK1: Docking of a hit compound into the TANK-Binding Kinase 1 active site revealed a binding model similar to known inhibitors, which served as a foundation for subsequent structure-activity relationship (SAR) studies. nih.govtandfonline.com
Table 2: Summary of Molecular Docking Interactions for Pyrazolo[3,4-b]pyridine Derivatives
| Target Kinase | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|
| ALK | E1197, M1199 | Hydrogen Bond (Hinge Region) | nih.govsemanticscholar.org |
| ALK | K1150, E1210 | Hydrogen Bond | semanticscholar.org |
| TRKA | Glu546, Met620, Lys627, Lys572 | Hydrogen Bond | nih.gov |
| TRKA | Gly623, Glu618, Asp703 | Carbon-Hydrogen Bond | nih.gov |
Advanced Chemical Probes and Tools for Biological Systems (Non-Clinical)
The development of potent and selective inhibitors of specific enzymes allows compounds like this compound derivatives to be used as chemical probes. nih.gov These non-clinical tools are invaluable for dissecting the complex biological functions of their target proteins in cellular and preclinical models. For example, highly selective TBK1 inhibitors based on this scaffold have been developed as probes to explore the role of this kinase in immunity and cancer models. nih.gov By inhibiting a specific kinase, researchers can study the downstream effects on signaling pathways, cellular processes, and disease phenotypes, thereby validating the enzyme as a potential therapeutic target. The fluorescent properties of some derivatives also open the possibility of their use as imaging agents to visualize biological structures or track molecular interactions within cells. mdpi.com
Future Research Directions and Emerging Paradigms for 6 Trifluoromethyl 1h Pyrazolo 3,4 B Pyridine
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazolo[3,4-b]pyridines traditionally involves the construction of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core or vice-versa. nih.govmdpi.com A common method involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com For instance, the reaction of a 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione results in the formation of a pyrazolo[3,4-b]pyridine with the trifluoromethyl group at the 6-position of the pyridine ring. nih.gov
Future research is increasingly focused on developing more sustainable and efficient synthetic protocols. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous reagents. Key areas of development include:
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. researchgate.net Protocols for pyrimidine-fused pyrazolo[3,4-b]pyridine derivatives have been successfully developed using MCRs, demonstrating the utility of this approach for rapidly building molecular complexity. researchgate.net
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and enhance reaction selectivity by utilizing microwave irradiation for rapid and uniform heating.
Catalytic Approaches: The use of novel catalysts, including metal-based catalysts and nanocatalysts, can enable reactions under milder conditions with higher efficiency. researchgate.net For example, copper(II) acetylacetonate (B107027) has been used as a catalyst for the [3+3] cycloaddition synthesis of pyrazolo[3,4-b]pyridine derivatives. acs.org
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control compared to traditional batch methods, making it an attractive platform for the sustainable production of pyrazolopyridine derivatives.
| Synthetic Strategy | Key Features | Advantages | Representative Catalyst/Condition |
| Traditional Cyclocondensation | Stepwise formation of the pyridine ring onto a pyrazole precursor. nih.gov | Well-established, versatile for various substitutions. | Acidic or basic conditions, often requiring high temperatures. |
| Multicomponent Reactions (MCRs) | Three or more reactants combined in a single synthetic operation. researchgate.net | High atom economy, operational simplicity, rapid library synthesis. | Acetic acid. researchgate.net |
| Metal-Catalyzed Cycloaddition | Formal [3+3] cycloaddition to form the pyridine ring. acs.org | Mild reaction conditions, high yields, synthetic diversity. | Copper(II) acetylacetonate. acs.org |
| Gould-Jacobs Reaction | Uses 3-aminopyrazole (B16455) derivatives and diethyl 2-(ethoxymethylene)malonate. nih.gov | Provides access to 4-hydroxy or 4-chloro substituted derivatives. | Thermal condensation followed by treatment with POCl₃. nih.gov |
Exploration of Unconventional Reactivity and Transformations
The pyrazolo[3,4-b]pyridine core, decorated with a potent electron-withdrawing trifluoromethyl group, possesses a unique electronic landscape that invites the exploration of unconventional reactivity. Future research will likely focus on leveraging this reactivity for novel molecular architectures.
Key areas for exploration include:
Late-Stage Functionalization: Developing methods to selectively introduce new functional groups onto the pre-formed scaffold is crucial for efficient drug discovery and materials science. This includes C-H activation strategies that can directly modify the heterocyclic core without the need for pre-functionalized starting materials.
Photocatalysis and Electrochemistry: These methods offer unique reaction pathways that are often inaccessible through traditional thermal chemistry. They can be used to forge new bonds under exceptionally mild conditions, enabling novel transformations of the pyrazolo[3,4-b]pyridine system.
Ring-Distortion and Expansion/Contraction Reactions: Investigating reactions that alter the core bicyclic structure could lead to entirely new heterocyclic systems with unique properties. This could involve cycloaddition reactions or rearrangements that expand or contract one of the rings.
Derivatization of the Trifluoromethyl Group: While the CF₃ group is often considered inert, exploring its potential for transformation could unlock new synthetic possibilities.
Integration with Artificial Intelligence and Machine Learning for Synthesis and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. nih.gov For a molecule like 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, these computational tools offer powerful new avenues for research.
Retrosynthesis Prediction: AI-driven tools can analyze the structure of a target molecule and propose multiple viable synthetic routes. engineering.org.cn These algorithms learn from vast databases of chemical reactions and can suggest both conventional and novel disconnections, aiding chemists in designing more efficient and innovative syntheses. cas.org The quality and diversity of the underlying reaction data are critical for the accuracy of these predictions. cas.org
Reaction Outcome and Yield Prediction: ML models, particularly graph neural networks, can predict the likely outcome, yield, and regioselectivity of a chemical reaction. digitellinc.com This can save significant time and resources by helping researchers prioritize experiments that are most likely to succeed. nih.gov
Property Prediction: AI can be used to predict a wide range of properties for novel, un-synthesized pyrazolopyridine derivatives. This includes physicochemical properties (e.g., solubility, stability) and biological activities (e.g., kinase inhibition, toxicity). This in silico screening allows for the rapid identification of promising candidates for specific applications before committing to their synthesis.
| AI/ML Application | Description | Potential Impact on Pyrazolopyridine Research |
| Retrosynthesis Planning | AI algorithms propose synthetic pathways by recursively breaking down the target molecule into simpler, commercially available precursors. engineering.org.cn | Accelerates the design of synthetic routes for novel and complex derivatives; suggests unconventional and potentially more efficient pathways. cas.org |
| Forward Reaction Prediction | ML models predict the product(s) and yield of a given set of reactants and conditions. nih.gov | Validates proposed synthetic steps; helps identify potential side products and optimize reaction conditions for higher purity and yield. |
| Property Prediction | Models trained on large datasets predict biological, physical, or chemical properties based on molecular structure. | Enables high-throughput virtual screening to identify derivatives with desired activity (e.g., specific enzyme inhibition) or material properties (e.g., photophysical characteristics). |
Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry
The unique structural and electronic features of this compound make it a candidate for applications that extend beyond its traditional roles in medicinal chemistry.
Fused N-heterocyclic compounds, including pyrazole derivatives, often exhibit interesting photophysical properties such as fluorescence. mdpi.comscholaris.ca The conjugated π-system of the pyrazolo[3,4-b]pyridine core, combined with the electronic influence of the trifluoromethyl group, suggests potential for luminescence. Research in this area could focus on:
Developing Fluorescent Probes: By modifying the scaffold with specific recognition elements, these molecules could be designed as fluorescent sensors that "turn on" or shift their emission wavelength in the presence of specific ions, biomolecules, or changes in the cellular environment (e.g., pH). scholaris.ca
Bioimaging Agents: The inherent fluorescence of certain derivatives could be exploited for in vitro cell imaging, allowing researchers to visualize cellular structures or track biological processes.
The pyrazolo[3,4-b]pyridine scaffold contains both a pyridine-type and a pyrrole-type nitrogen atom, which can act as ligands to coordinate with metal centers. This opens the possibility of using these compounds or their derivatives in catalysis. Future research could explore their use as:
Ligands for Transition Metal Catalysis: Derivatives could be designed to act as bidentate or monodentate ligands for metals like palladium, copper, or rhodium, which are widely used in cross-coupling, hydrogenation, and other important organic transformations.
Organocatalysts: The basicity of the nitrogen atoms could be harnessed for organocatalysis, where the molecule itself, without a metal, catalyzes a reaction.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules before they are synthesized. researchgate.net By performing in silico modifications to the this compound structure, researchers can rationally design new compounds with tailored electronic characteristics. researchgate.net
Key electronic properties that can be modeled include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining a molecule's electronic and photophysical properties. nih.gov Tuning this gap can influence color, conductivity, and reactivity.
Dipole Moment and Polarizability: These properties are important for predicting intermolecular interactions, solubility, and nonlinear optical (NLO) responses.
Electrostatic Potential: Mapping the electrostatic potential on the molecular surface helps identify electron-rich and electron-poor regions, predicting sites of reactivity for electrophilic and nucleophilic attack.
This theoretical design approach can accelerate the discovery of novel pyrazolopyridine-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net
| Calculated Property | Relevance and Application |
| HOMO/LUMO Energies | Determines the energy gap, which influences electronic transitions, color, and conductivity. nih.gov Essential for designing materials for organic electronics. researchgate.net |
| Dipole Moment | Affects solubility, intermolecular interactions, and molecular packing in the solid state. |
| Global Hardness/Softness | Predicts the stability and reactivity of the molecule; softer molecules are generally more reactive. nih.gov |
| Electrostatic Potential | Visualizes charge distribution, indicating sites for non-covalent interactions (e.g., hydrogen bonding) and chemical reactions. |
Q & A
Q. What are the common synthetic routes for 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine derivatives, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with α,β-unsaturated ketones or enones. For example, a reflux reaction of 1,3-diphenyl-1H-pyrazol-5-amine with bis(methylthio)enones in toluene and trifluoroacetic acid (TFA) yields pyrazolo[3,4-b]pyridines with ~77% efficiency . Intermediates such as 4-chloro-1H-pyrazolo[3,4-b]pyridine (prepared via chlorination) are key precursors for further functionalization . Structural characterization employs 1D/2D NMR (e.g., ¹H, ¹³C, DEPT, COSY) to confirm regiochemistry and substituent positions .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography and advanced NMR techniques are critical. For instance, 2D NMR (HETECOR, COLOC) resolves ambiguities in fused-ring systems by identifying through-space correlations and long-range C-H couplings . Substituent effects (e.g., trifluoromethyl groups) are confirmed via ¹⁹F NMR and IR spectroscopy to assess electronic and steric influences .
Q. What in vitro assays are used to screen the biological activity of these derivatives?
Standard assays include:
- Enzyme inhibition : FGFR1 kinase inhibition (IC₅₀ values measured via ADP-Glo™ assays) .
- Antiparasitic activity : Anti-Trypanosoma cruzi assays using epimastigote cultures .
- Antioxidant potential : Superoxide dismutase (SOD) mimetic activity evaluated via nitroblue tetrazolium (NBT) reduction .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine synthesis be addressed?
Regioselectivity is controlled by:
- Catalytic systems : Chiral Rh(III) complexes enable asymmetric Friedel–Crafts alkylation/cyclization, achieving >85% enantiomeric excess (ee) in pyrazolo[3,4-b]pyridine analogues .
- Substituent-directed cyclization : Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the 6-position, as shown in Pd/C-catalyzed reductive amination .
Q. What structure-activity relationships (SAR) govern FGFR1 inhibition by this compound derivatives?
- Core scaffold : The 1H-pyrazolo[3,4-b]pyridine moiety is essential; replacing it with indazole reduces FGFR1 potency by 11-fold .
- Substituent effects : Ortho-dichloro substitution on aryl rings enhances FGFR1 selectivity (IC₅₀ = 0.3 nM) and reduces VEGFR2 off-target activity (1200-fold selectivity) .
- Hydrogen bonding : The N(1)-H group participates in key interactions with the FGFR1 ATP-binding pocket, as shown by molecular docking .
Q. How do computational methods aid in optimizing pyrazolo[3,4-b]pyridine derivatives for CNS targets?
- 3D-QSAR models : Predict binding affinities for glycoprotein targets (e.g., Lassa virus GPC) by correlating steric/electronic descriptors with activity .
- Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories) validate stability of inhibitor-receptor complexes, highlighting critical residues for CNS permeability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values under standardized assay conditions (e.g., ATP concentrations in kinase assays) .
- Proteomic profiling : Off-target effects (e.g., VEGFR2 inhibition) are quantified via kinome-wide screening (e.g., KINOMEscan®) .
- Solubility adjustments : Use of co-solvents (e.g., DMSO ≤0.1%) minimizes aggregation artifacts in cellular assays .
Methodological Challenges and Solutions
Q. How is enantiomeric purity achieved in asymmetric synthesis of pyrazolo[3,4-b]pyridines?
Chiral-at-metal Rh(III) catalysts induce enantioselectivity (>85% ee) via π-π stacking and hydrogen-bonding interactions during Friedel–Crafts alkylation . Purification via chiral HPLC (e.g., Chiralpak® IA column) confirms enantiomeric ratios .
Q. What analytical techniques validate the stability of this compound under physiological conditions?
Q. How are synthetic yields improved for halogenated derivatives (e.g., 4-bromo or 5-iodo substituents)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
